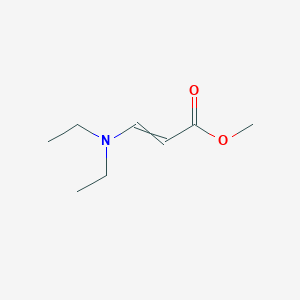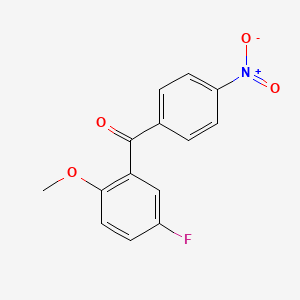
(5-Fluoro-2-methoxyphenyl)(4-nitrophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Fluoro-2-methoxyphenyl)(4-nitrophenyl)methanone is an aromatic ketone characterized by the presence of a fluorine atom, a methoxy group, and a nitro group attached to its phenyl rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-2-methoxyphenyl)(4-nitrophenyl)methanone typically involves the reaction of 5-fluoro-2-methoxybenzoyl chloride with 4-nitrobenzene in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
化学反応の分析
Types of Reactions
(5-Fluoro-2-methoxyphenyl)(4-nitrophenyl)methanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as thiols or amines, often in the presence of a base
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Major Products Formed
Reduction: (5-Fluoro-2-methoxyphenyl)(4-aminophenyl)methanone
Substitution: Various substituted derivatives depending on the nucleophile used
Oxidation: (5-Fluoro-2-methoxyphenyl)(4-nitrophenyl)carboxylic acid
科学的研究の応用
(5-Fluoro-2-methoxyphenyl)(4-nitrophenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (5-Fluoro-2-methoxyphenyl)(4-nitrophenyl)methanone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom and methoxy group can influence the compound’s lipophilicity and binding affinity to target proteins.
類似化合物との比較
Similar Compounds
(5-Fluoro-2-methoxyphenyl)(4-aminophenyl)methanone: Similar structure but with an amino group instead of a nitro group.
(5-Fluoro-2-methoxyphenyl)(4-chlorophenyl)methanone: Contains a chlorine atom instead of a nitro group.
(5-Fluoro-2-methoxyphenyl)(4-methylphenyl)methanone: Contains a methyl group instead of a nitro group.
Uniqueness
(5-Fluoro-2-methoxyphenyl)(4-nitrophenyl)methanone is unique due to the presence of both a fluorine atom and a nitro group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
60972-13-6 |
|---|---|
分子式 |
C14H10FNO4 |
分子量 |
275.23 g/mol |
IUPAC名 |
(5-fluoro-2-methoxyphenyl)-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C14H10FNO4/c1-20-13-7-4-10(15)8-12(13)14(17)9-2-5-11(6-3-9)16(18)19/h2-8H,1H3 |
InChIキー |
UZAPDRBAMJAUAL-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)F)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


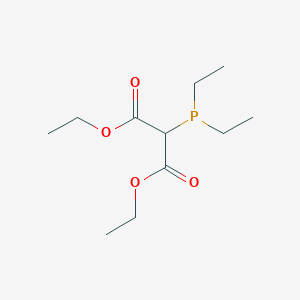
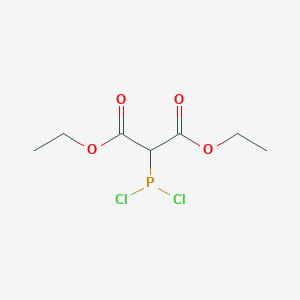
![4-{(E)-[1-(4-Methylphenyl)-1,3-dioxobutan-2-yl]diazenyl}benzene-1-sulfonamide](/img/structure/B14620595.png)

![2-Oxopropyl(2s,5r,6r)-3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14620605.png)

![2,2-Dimethyl-4-[(phenylsulfanyl)ethynyl]thian-4-ol](/img/structure/B14620608.png)
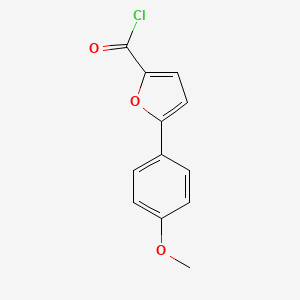
![[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]benzene](/img/structure/B14620632.png)

![Pyrrolo[1,2-a]pyrimidine, 2,4-dimethyl-7-phenyl-](/img/structure/B14620644.png)
![6-Phenylbicyclo[3.2.0]hept-6-ene](/img/structure/B14620647.png)

